2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclohexyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10-9(11(15)16)6-7-12-13(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
HKCILTXFHVTJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization with Hydrazine
Subsequent treatment of the diester with hydrazine monohydrate in ethanol induces cyclization, forming 3-oxo-2,3-dihydropyridazin-4-yl carboxylates (e.g., 25 and 26 in). Critical parameters include:
-
Reaction time : 6–12 hours at reflux (78°C)
-
Solvent system : Ethanol/water (4:1 v/v)
The reaction mechanism proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by intramolecular cyclodehydration.
N-Alkylation Strategies
Introducing the cyclohexyl group at the N2 position of the pyridazinone ring is achieved through alkylation reactions. Two primary methods are documented:
Thermal Alkylation (Method A)
Pyridazinone esters (e.g., 27 or 28 ) are treated with cyclohexyl halides (e.g., cyclohexyl bromide or chloride) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Key conditions:
Ultrasound-Assisted Alkylation (Method B)
Ultrasound irradiation significantly enhances reaction efficiency for sterically demanding alkylating agents like cyclohexyl halides. A mixture of pyridazinone ester, K₂CO₃, and cyclohexyl chloride in DMF is sonicated at room temperature for 2 hours, achieving near-quantitative conversion. This method avoids thermal degradation and reduces side products.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester moiety to yield the target carboxylic acid. Hydrolysis is typically performed under basic conditions:
Sodium Hydroxide-Mediated Hydrolysis
A solution of the N-cyclohexyl pyridazinone ester (e.g., 29 ) in ethanol/water (3:1 v/v) is treated with 2 M NaOH and refluxed for 6 hours. Acidification with 6 N HCl precipitates the carboxylic acid (e.g., 34 in).
Synthetic Pathway Summary
The consolidated synthesis route for 2-cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is as follows:
| Step | Reaction | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Malonate condensation | Diethyl malonate, NaH, THF, 0°C → RT | 60–75% |
| 2 | Cyclization | Hydrazine monohydrate, ethanol, reflux | 55–70% |
| 3 | Oxidation | Bromine in acetic acid, RT | 65–80% |
| 4 | N-Alkylation | Cyclohexyl chloride, K₂CO₃, DMF, 60°C/ultrasound | 70–90% |
| 5 | Ester hydrolysis | NaOH (2 M), ethanol/water, reflux | 73–85% |
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final compound include:
Ethyl 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (Hypothetical Intermediate)
This compound
Challenges and Optimization
Solubility Issues
The cyclohexyl group introduces significant hydrophobicity, complicating purification. Recrystallization from ethanol/water (1:3 v/v) improves purity but reduces yield by 10–15%.
Regioselectivity in N-Alkylation
Competing O-alkylation is suppressed by using polar aprotic solvents (DMF) and excess alkylating agent (2 eq).
Industrial-Scale Considerations
For bulk synthesis (≥1 kg), ultrasound-assisted alkylation reduces reaction time by 60% compared to thermal methods . Continuous flow systems could further enhance the hydrolysis step, minimizing thermal degradation.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Cannabinoid Receptor Ligands
Recent studies have highlighted the potential of derivatives of 2-cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as selective ligands for cannabinoid receptors, particularly the CB2 receptor.
Key Findings:
- Binding Affinity: Compounds derived from this scaffold exhibited high affinity for CB2 receptors, with some showing Ki values in the low nanomolar range (e.g., KiCB2 = 4.7 nM) .
- Selectivity: These compounds demonstrated significant selectivity for CB2 over CB1 receptors, making them promising candidates for therapeutic applications in pain management and inflammation .
Table 1: Binding Affinities of Selected Derivatives
| Compound ID | KiCB2 (nM) | KiCB1 (nM) | Selectivity Ratio (KiCB1/KiCB2) |
|---|---|---|---|
| Compound 1 | 4.7 | 240 | >50 |
| Compound 2 | 7.6 | 25 | <5 |
Xanthine Oxidase Inhibition
Another significant application of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment.
Key Findings:
- Inhibition Potency: Derivatives of the compound were synthesized and evaluated for their inhibitory activity against xanthine oxidase. Many showed promising results with IC50 values in the micromolar range .
- Mechanism of Action: Molecular docking studies indicated that these derivatives bind to the active site of xanthine oxidase through unique interaction modes different from existing inhibitors like allopurinol .
Table 2: Inhibition Potency of Selected Derivatives
| Compound ID | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Compound A | 5.0 | Competitive |
| Compound B | 10.0 | Non-competitive |
Case Study 1: Development of CB2 Selective Ligands
A study focused on synthesizing various derivatives based on the core structure of this compound. The research involved modifying substituents at the N-position and evaluating their binding affinities to cannabinoid receptors. The findings supported that modifications significantly influenced receptor selectivity and binding strength.
Case Study 2: Xanthine Oxidase Inhibitors
In another research project, a series of derivatives were synthesized and tested for their xanthine oxidase inhibition capabilities. The most effective compounds were subjected to kinetic analysis, revealing their competitive inhibition mechanism and highlighting their potential as therapeutic agents for conditions like gout.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at position 2 (R-group) and position 6 (if applicable) significantly influence the solubility, melting point, and reactivity of pyridazine-4-carboxylic acid derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives
Notes:
- The cyclohexyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl or propyl. This may reduce aqueous solubility but enhance membrane permeability .
Biological Activity
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of cyclohexyl derivatives with hydrazine and appropriate carboxylic acid derivatives. This reaction pathway leads to the formation of the dihydropyridazine structure, which is crucial for its biological activity. The structural attributes include a carboxylic acid group that may enhance solubility and biological interactions.
1. Cannabinoid Receptor Interaction
Recent studies have highlighted the affinity of pyridazinone derivatives, including this compound, for cannabinoid receptors (CB1 and CB2). The compound demonstrated moderate affinity for CB2 receptors with a binding constant () of approximately 240 nM, indicating potential therapeutic applications in modulating cannabinoid signaling pathways . Enhanced modifications in the N-substituents of similar compounds have shown to improve this affinity significantly.
2. Anticancer Properties
The compound's interaction with G-quadruplexes (G4) has been investigated for its anticancer properties. G4 structures are known to play critical roles in cancer cell proliferation and apoptosis. The ability of this compound to stabilize these structures could inhibit telomerase activity, thus potentially leading to reduced cancer cell viability .
1. G-Quadruplex Stabilization:
The interaction with G4 DNA has been linked to mechanisms that disrupt telomere function in cancer cells, promoting apoptosis. This mechanism is vital as it targets the unique characteristics of cancer cell biology without affecting normal cells significantly.
2. Cannabinoid Receptor Modulation:
The compound acts as an inverse agonist at CB2 receptors, which could lead to therapeutic effects in conditions like inflammation and pain management. Its selectivity for CB2 over CB1 receptors suggests a lower risk of psychoactive side effects commonly associated with cannabinoid therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?
Methodological Answer:
Synthesis of this compound can involve multi-step routes, including:
- Condensation reactions : Reacting cyclohexyl-substituted aldehydes with aminopyridazine derivatives under controlled pH and temperature.
- Cyclization : Catalytic cyclization using transition metals (e.g., palladium or copper) in solvents like dimethylformamide (DMF) or toluene to form the pyridazine core .
- Oxidation : Selective oxidation at the 3-position using oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions.
Key Considerations : Optimize reaction time and catalyst loading to minimize side products.
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
While direct toxicity data is limited, analogous cyclohexyl-containing compounds require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced: How can computational modeling predict the reactivity of the pyridazine ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridazine ring.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Case Study : Similar pyridazine derivatives showed regioselective reactivity at the 4-carboxylic acid group in docking studies .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl and pyridazine ring substitution patterns.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways.
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Advanced: How can contradictions in solubility data across solvents be resolved?
Methodological Answer:
- Systematic Solubility Screen : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at varying temperatures (25°C–60°C).
- Hansen Solubility Parameters : Correlate solubility with solvent polarity and hydrogen-bonding capacity.
Note : Limited data exists for this compound; analogous dihydropyridazines show higher solubility in DMSO .
Basic: What biological activities are reported for structurally related pyridazinecarboxylic acids?
Methodological Answer:
- Pesticidal Activity : Pyridazine derivatives like clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid) exhibit herbicidal properties by inhibiting acetolactate synthase .
- Antimicrobial Screening : Test derivatives against Gram-positive/negative bacteria using broth microdilution assays.
Advanced: What strategies improve catalytic efficiency in synthesizing derivatives?
Methodological Answer:
- Catalyst Screening : Compare Pd/C, CuI, or organocatalysts for cyclization steps.
- Solvent Optimization : Use high-boiling solvents (e.g., DMF) to enhance reaction homogeneity.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the carboxylic acid group.
- Temperature : Keep below 4°C in amber vials to avoid photodegradation .
Advanced: How does the cyclohexyl substituent influence conformational dynamics?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to analyze steric effects of the cyclohexyl group.
- Dynamic NMR : Monitor ring-flipping kinetics of the cyclohexyl moiety in solution.
Insight : Bulky substituents can restrict rotation, altering binding affinity in biological assays .
Advanced: What ecological impact assessments are needed given limited data?
Methodological Answer:
- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀).
- Soil Mobility Studies : Use column chromatography to simulate leaching potential.
Gap : Current SDS documents lack ecotoxicological data, necessitating independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
